

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxyphthalide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-hydroxyisobenzofuran-1(3H)-one

Cat. No.: B168962

[Get Quote](#)

Abstract

3-Hydroxyphthalide, a heterocyclic compound featuring a lactone and a hemiacetal functional group, serves as a pivotal intermediate in the synthesis of a diverse array of more complex molecules, including pharmaceuticals and natural products.^[1] Its unique structural attributes govern its reactivity and physical properties, making a thorough understanding of its physicochemical characteristics essential for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the synthesis, structure, solubility, spectroscopic profile, and reactivity of 3-hydroxyphthalide, supported by experimental protocols and data analysis.

Chemical Structure and Core Properties

3-Hydroxyphthalide, with the IUPAC name **3-hydroxyisobenzofuran-1(3H)-one**, is a bicyclic molecule that exists in equilibrium with its open-chain tautomer, 2-formylbenzoic acid. The presence of the chiral center at the C3 position and the hydroxyl group are central to its chemical behavior.

Property	Value	Source
Molecular Formula	C ₈ H ₆ O ₃	[2]
Molecular Weight	150.13 g/mol	Inferred from Formula
CAS Number	529-45-3	Inferred
Melting Point	61 °C	[3]
Boiling Point	91-94 °C @ 0.4 Torr	[3]
Appearance	Yellow oil or solid	[4]

Synthesis of 3-Hydroxyphthalide

The synthesis of 3-hydroxyphthalide can be effectively achieved through the hydrolysis of 3-bromophthalide. This method is advantageous due to its high yield and relatively straightforward procedure.[\[4\]](#)

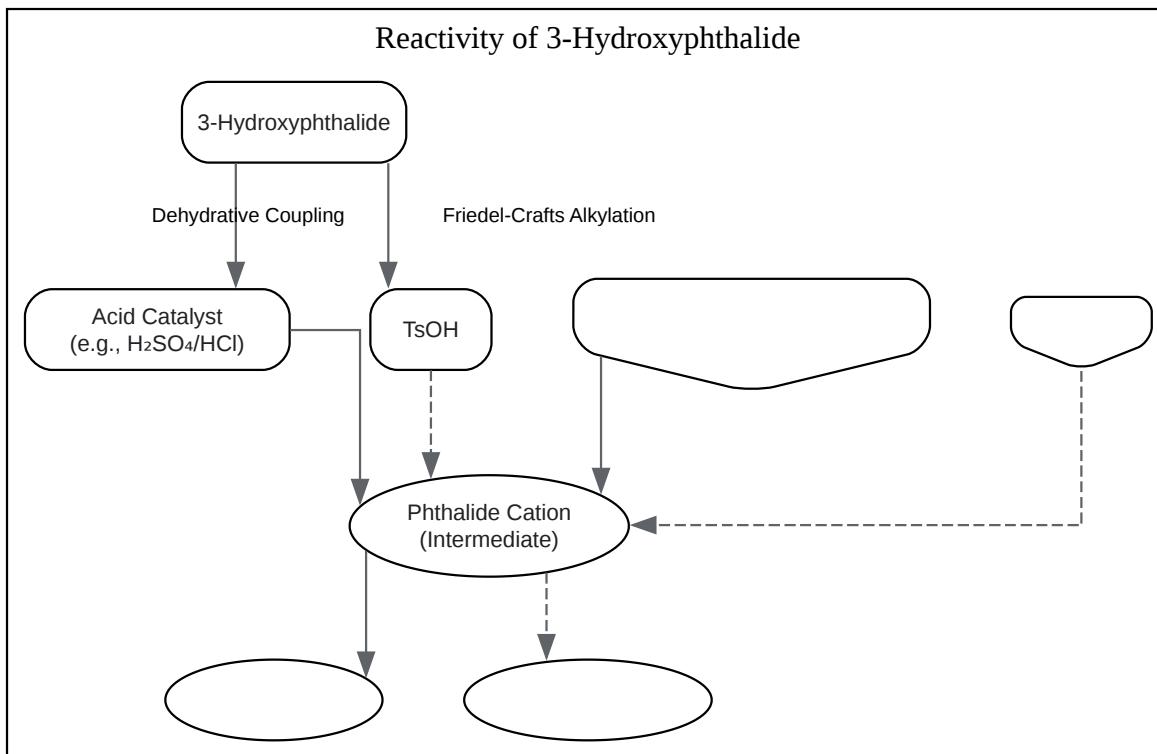
Experimental Protocol: Synthesis via Hydrolysis

- Reaction Setup: Dissolve 3-bromophthalide (e.g., 500 mg, 2.35 mmol) in distilled water (25 mL).
- Base Addition: Add 85% potassium hydroxide (KOH) (e.g., 200 mg, 3.0 mmol) to the solution.
- Reflux: Stir the mixture under reflux for 2 hours.
- Quenching: Allow the reaction to cool to room temperature and then treat with potassium bisulfate (KHSO₄) (e.g., 170 mg).
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate the solvent under reduced pressure to yield the crude product as a yellow oil.[\[4\]](#)

- Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate (6:4) solvent system to afford pure 3-hydroxyphthalide.[4]

Synthesis Workflow Diagram

Synthesis of 3-Hydroxyphthalide


Start: 3-Bromophthalide
in Distilled H₂O

Add 85% KOH

Reflux for 2 hours

Cool to Room Temperature

Add KHSO₄Extract with
Ethyl Acetate (3x)Dry over MgSO₄
& ConcentrateColumn Chromatography
(Silica, Hexanes:EtOAc 6:4)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 2. N-Hydroxyphthalimide | C8H5NO3 | CID 10665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxyphthalide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168962#physicochemical-properties-of-3-hydroxyphthalide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com